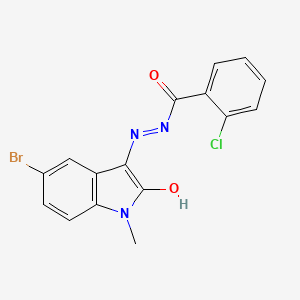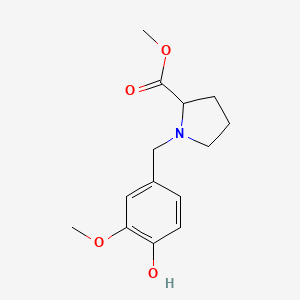![molecular formula C13H15N3O2S B6104637 6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6104637.png)
6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone varies depending on its application. In the field of medicinal chemistry, it has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which play a role in inflammation.
In the field of materials science, this compound acts as a corrosion inhibitor by adsorbing onto the metal surface and forming a protective film that prevents the penetration of corrosive agents.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In studies on its anticancer activity, it has been found to induce apoptosis in cancer cells and inhibit angiogenesis. It has also been found to have anti-inflammatory effects by inhibiting the activity of enzymes such as cyclooxygenase-2 and lipoxygenase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone in lab experiments include its relatively simple synthesis method, high yield, and potential applications in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of 6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone. In the field of medicinal chemistry, further studies are needed to determine its potential as an anticancer agent and anti-inflammatory agent. In the field of materials science, further studies are needed to optimize its use as a corrosion inhibitor and to determine its effectiveness in preventing the corrosion of other metals. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential for clinical use.
Méthodes De Synthèse
The synthesis of 6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone involves the reaction of 4-methylphenol, ethyl bromide, and thiourea in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis method is relatively simple and can be achieved in a few steps with high yield.
Applications De Recherche Scientifique
6-amino-2-{[2-(4-methylphenoxy)ethyl]thio}-4(1H)-pyrimidinone has been found to have potential applications in various fields of scientific research. In the field of medicinal chemistry, it has been studied for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the activity of certain enzymes.
In the field of materials science, this compound has been studied for its potential as a corrosion inhibitor. It has been found to be effective in preventing the corrosion of metals such as steel and aluminum.
Propriétés
IUPAC Name |
4-amino-2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-2-4-10(5-3-9)18-6-7-19-13-15-11(14)8-12(17)16-13/h2-5,8H,6-7H2,1H3,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTGYECJSOYBKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6104557.png)
![methyl 1-[2-hydroxy-3-(4-{[(3-methylbenzyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6104569.png)
![2-(benzylthio)[1,3,4]thiadiazolo[3,2-a]pyrimidin-4-ium perchlorate](/img/structure/B6104573.png)

![4-(4-ethoxy-3-methoxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6104582.png)
![2-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6104583.png)
![1-(3-chlorophenyl)-4-{1-[(methylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B6104587.png)
![3-(1,1-dioxidotetrahydro-3-thienyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6104592.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6104600.png)
![4-[3-(2-methylphenyl)-3-phenylpropanoyl]-2-piperazinone](/img/structure/B6104607.png)
![6-(4-methoxyphenyl)-2-phenyl-4-(trifluoromethyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B6104610.png)

